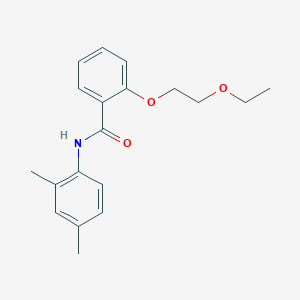![molecular formula C19H17NO3S B268635 N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on glucose and lipid metabolism, inflammation, and cancer.
Mécanisme D'action
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This leads to conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways such as protein synthesis and fatty acid synthesis, and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide are mainly mediated by AMPK activation. In skeletal muscle cells, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide increases glucose uptake and glycogen synthesis, while decreasing protein synthesis and fatty acid synthesis. In liver cells, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide inhibits gluconeogenesis and promotes glucose uptake and glycogen synthesis. In adipocytes, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide enhances glucose uptake and lipolysis, and reduces lipogenesis. In macrophages, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is that it is a specific and potent activator of AMPK, which allows for the selective modulation of AMPK activity in cells and tissues. Another advantage is that N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is cell-permeable and can be easily administered to cells and animals in culture or in vivo. However, one limitation of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is that it has a short half-life in vivo, which requires frequent dosing to maintain its effects. Another limitation is that N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide and AMPK. One direction is to investigate the role of AMPK in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of AMPK activation as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Additionally, the development of more potent and selective AMPK activators could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chlorothiophene with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-5-chlorothiophene, followed by the reaction of the latter with 2-aminophenylacetic acid to form N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. For example, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, liver cells, and adipocytes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Propriétés
Nom du produit |
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(18-11-6-14-24-18)20-16-9-4-5-10-17(16)23-13-12-22-15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,20,21) |
Clé InChI |
CXSYQHZRKPNAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)



![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)